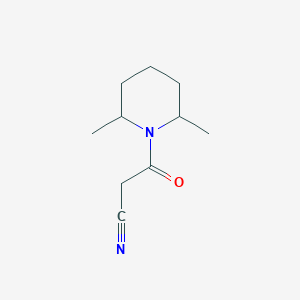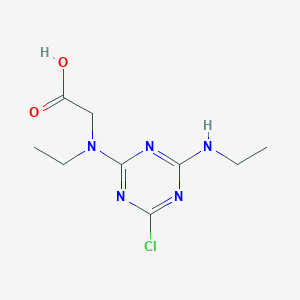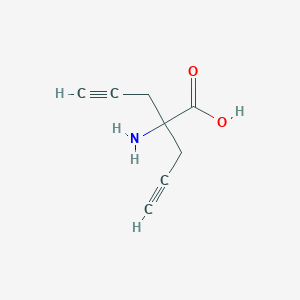![molecular formula C35H79NO6Si5 B13804115 N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide CAS No. 56247-92-8](/img/structure/B13804115.png)
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide is a complex organic compound with the molecular formula C35H79NO6Si5 and a molecular weight of 750.43 g/mol . This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their stability and hydrophobic properties.
Vorbereitungsmethoden
The synthesis of N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide involves several steps. Typically, the process begins with the preparation of the heptadecenyl backbone, followed by the introduction of the acetamide group. The trimethylsilyl groups are then added through a series of silylation reactions. Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide is unique due to its multiple trimethylsilyl groups, which confer distinct chemical and physical properties. Similar compounds include:
N,O-Bis(trimethylsilyl)acetamide: Used as a silylation reagent in organic synthesis.
Trimethylsilyl chloride: A common silylating agent.
Hexamethyldisilazane: Used in the preparation of silylated derivatives. These compounds share some functional similarities but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
56247-92-8 |
|---|---|
Molekularformel |
C35H79NO6Si5 |
Molekulargewicht |
750.4 g/mol |
IUPAC-Name |
N-[1,3,10,11,15-pentakis(trimethylsilyloxy)octadec-4-en-2-yl]acetamide |
InChI |
InChI=1S/C35H79NO6Si5/c1-18-24-31(39-44(6,7)8)25-23-28-35(42-47(15,16)17)34(41-46(12,13)14)27-22-20-19-21-26-33(40-45(9,10)11)32(36-30(2)37)29-38-43(3,4)5/h21,26,31-35H,18-20,22-25,27-29H2,1-17H3,(H,36,37) |
InChI-Schlüssel |
JYEGXNRWPXAYNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCC(C(CCCCC=CC(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



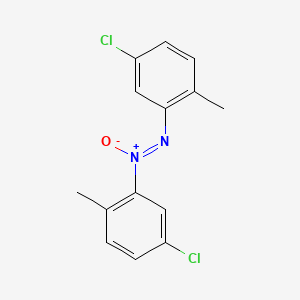

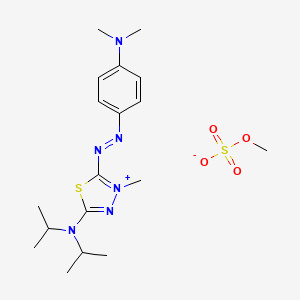
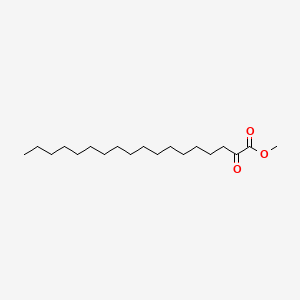
![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)



